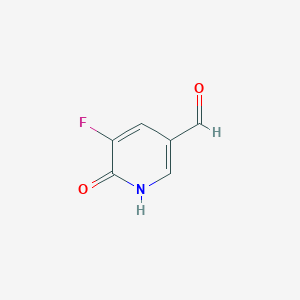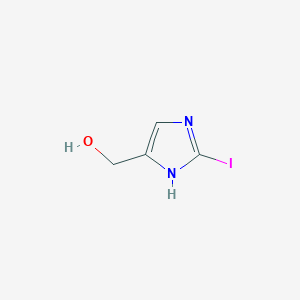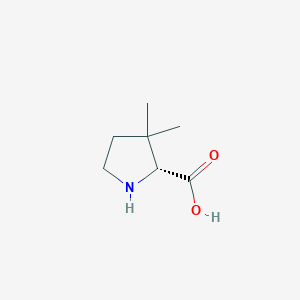
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure It is characterized by the presence of two methyl groups at the 3-position and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as 3,3-dimethylpyrrolidine.
Carboxylation: The precursor undergoes carboxylation to introduce the carboxylic acid group at the 2-position. This can be achieved using reagents like carbon dioxide in the presence of a base.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (2R)-enantiomer. This can be done using chiral chromatography or enzymatic resolution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: The synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.
Purification: Advanced purification techniques, such as crystallization and distillation, are employed to obtain high-purity this compound.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions, often under mild to moderate temperatures.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted pyrrolidine derivatives.
科学的研究の応用
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the role of chiral compounds in biological systems.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
類似化合物との比較
Similar Compounds
(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
3,3-Dimethylpyrrolidine-2-carboxylic acid: The racemic mixture containing both (2R) and (2S) enantiomers.
2,2-Dimethylpyrrolidine-3-carboxylic acid: A structural isomer with the carboxylic acid group at the 3-position.
Uniqueness
(2R)-3,3-Dimethylpyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in applications requiring precise stereochemical control.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
(2R)-3,3-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
JQFLYFRHDIHZFZ-YFKPBYRVSA-N |
異性体SMILES |
CC1(CCN[C@H]1C(=O)O)C |
正規SMILES |
CC1(CCNC1C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


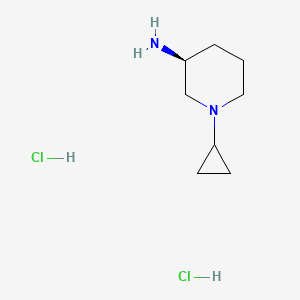
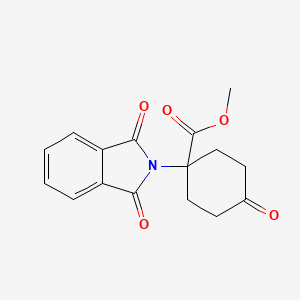

![ethyl 4-[(2S)-2-aminopropyl]thiazole-2-carboxylate;hydrochloride](/img/structure/B13896456.png)


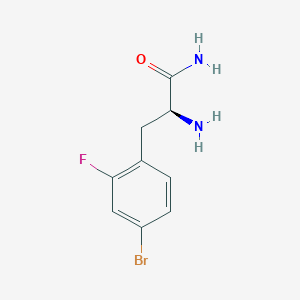
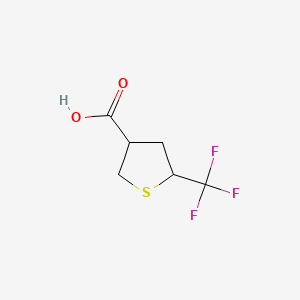
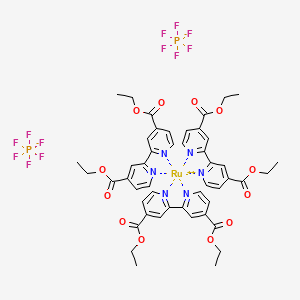
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B13896492.png)
